

ARP 100 cell culture application

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Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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Introduction to ARP-100

ARP-100 is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), with an IC50 value of 12 nM. It exhibits significantly less activity against other MMPs, such as MMP-1 (>50 μ M), MMP-3 (4.5 μ M), MMP-7 (>50 μ M), and MMP-9 (0.2 μ M), making it a valuable tool for specifically probing MMP-2 function in cellular processes like migration, invasion, and angiogenesis [1].

Application Notes & Experimental Protocols

The use of **ARP-100** has been documented in several distinct biological models. The table below summarizes the key experimental contexts and findings.

Cell Type / System	Experimental Context	Key Findings with ARP-100
Human Microvascular Endothelial Cells (HMEC-1) [2]	Investigation of renal fibrosis & angiogenesis in conditioned medium from hypoxic kidney (HK-2) cells.	Reversed pro-angiogenic effects of Rab7 knockdown; inhibited increased cell viability, migration, and tube formation.
Lacrimal Gland Myoepithelial Cells (MECs) [3]	Model for aqueous-deficient dry eye disease; cells treated with IL-1 β to induce inflammation.	Alleviated IL-1 β -induced reduction in cell size, degradation of contractile proteins

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		(SMA, calponin), and restored oxytocin-induced cell contraction.
Triple-Negative Breast Cancer Cells (MDA-MB-231) [4]	Study of anti-metastatic properties and Epithelial-to-Mesenchymal Transition (EMT).	Inhibited cancer cell migration and invasion; reduced expression of MMP-2 and key EMT-promoting transcription factors (Slug, ZEB1).

Based on these studies, here are detailed protocols for key experiments.

Protocol 1: Inhibition of Cell Migration and Angiogenesis (HMEC-1 Cells) [2]

This protocol is used to study the role of MMP-2 in angiogenesis, a key process in chronic kidney disease and cancer.

- **Conditioned Medium (CM) Preparation:** Culture HK-2 cells (human renal tubular epithelial cells) under hypoxic conditions (e.g., 1% O₂) to simulate disease-related stress. Knock down Rab7 in these cells using specific shRNA. Collect the cell culture supernatant, which contains secreted factors, to use as CM.
- **Cell Treatment and Inhibition:** Culture HMEC-1 cells in the CM from step 1. To test the specific role of MMP-2, add **ARP-100 at a concentration of 50 nM** to the culture medium [2].
- **Functional Assays:**
 - **Cell Viability:** Assess using a colorimetric assay (e.g., MTT).
 - **Cell Migration:** Perform a transwell migration assay. Seed HMEC-1 cells in the upper chamber and measure their movement towards CM in the lower chamber.
 - **Tube Formation Assay:** Plate HMEC-1 cells on Matrigel and quantify the total tube length to assess angiogenic potential.
- **Data Analysis:** Compare the viability, number of migrated cells, and tube length between groups treated with and without **ARP-100**.

Protocol 2: Restoring Cell Contraction and Integrity (Lacrimal Gland MECs) [3]

This protocol models how inflammation impairs lacrimal gland function and tests MMP-2 inhibition as a rescue strategy.

- **Cell Culture and Inflammation Model:** Isolate and culture lacrimal gland MECs from SMA-GFP transgenic mice for easy visualization.
- **Cytokine and Inhibitor Treatment:** Pre-treat cells with **ARP-100 at 10 μ M** for 30 minutes. Then, add the pro-inflammatory cytokine **IL-1 β (10 ng/mL)** to the culture medium. Continue this treatment for 7 days, refreshing the media with cytokines and inhibitors every other day [3].
- **Outcome Measurements:**
 - **Cell Morphology:** Monitor changes in GFP intensity and cell size/area over time using microscopy.
 - **Protein Expression:** On day 7, use western blotting to analyze the expression levels of contractile proteins (α -Smooth Muscle Actin, Calponin) and pro-MMP-2.
 - **Functional Contraction Assay:** Stimulate the MECs with oxytocin (e.g., 100 nM) and measure the degree of cell contraction.
- **Data Analysis:** Compare the **ARP-100** treated group with the IL-1 β -only group to determine if the inhibitor prevents the inflammatory damage.

Protocol 3: Suppressing Cancer Cell Invasion and EMT (TNBC Cells) [4]

This protocol is for studying the anti-metastatic effects of MMP-2 inhibition in cancer.

- **Cell Culture:** Maintain triple-negative breast cancer cells (e.g., MDA-MB-231) in standard culture conditions.
- **Inhibition and Invasion Assay:** Pre-treat cells with **ARP-100 at 50 nM** [2]. Then, seed the cells in a Transwell chamber coated with Matrigel (a basement membrane matrix). The lower chamber should contain a chemoattractant (e.g., serum). After an incubation period (e.g., 24-48 hours), cells that invade through the Matrigel and membrane are fixed, stained, and counted [4].
- **Molecular Analysis (EMT Markers):** In parallel, treat cells in a culture dish with **ARP-100**. Use western blotting or RT-qPCR to analyze the expression of:
 - **Pro-metastatic proteins:** MMP-2, Slug, ZEB1, N-cadherin, β -catenin, Smad3.
 - **Anti-metastatic proteins:** E-cadherin, NDRG1 [4].
- **Data Analysis:** Compare the number of invasive cells and the expression levels of EMT markers between treated and untreated groups.

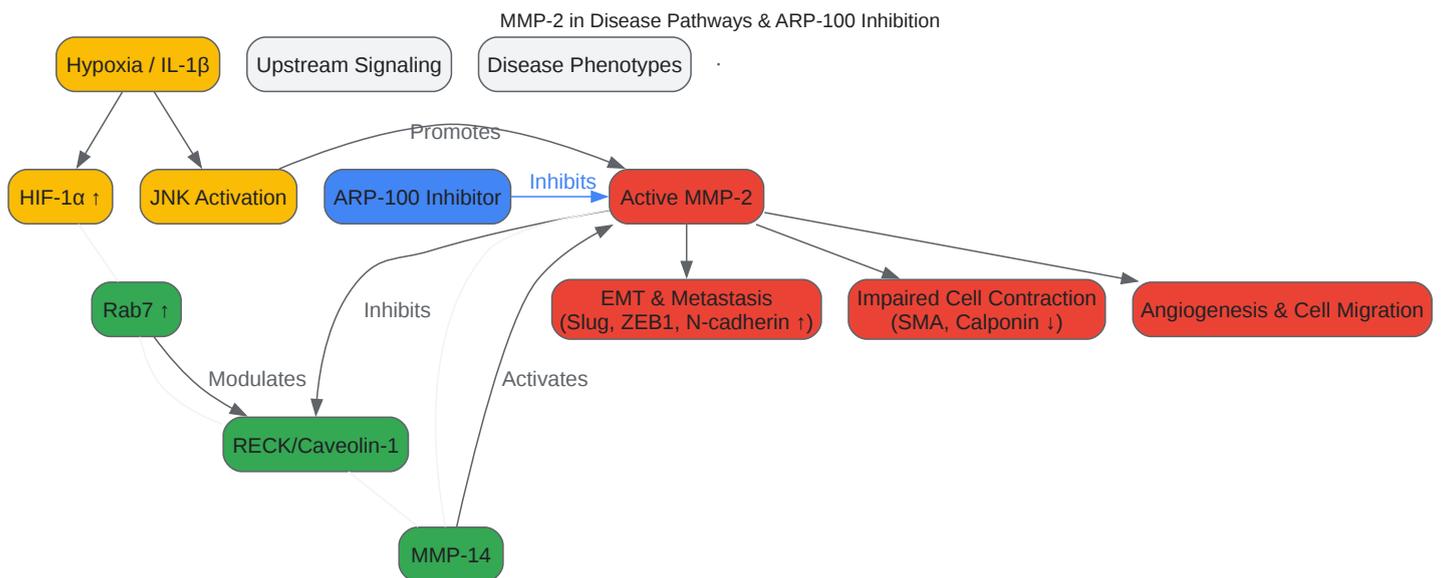
ARP-100 Pharmacological Profile

For your experimental planning, here is a summary of the key pharmacological and physical data for **ARP-100**.

Parameter	Detail / Value
Molecular Target	Matrix Metalloproteinase-2 (MMP-2)
IC ₅₀ (MMP-2)	12 nM
Selectivity (IC ₅₀)	MMP-1: >50 µM; MMP-3: 4.5 µM; MMP-7: >50 µM; MMP-9: 0.2 µM [1]
CAS Number	704888-90-4 [1]
Molecular Formula	C ₁₇ H ₂₀ N ₂ O ₅ S [1]
Molecular Weight	364.42 g/mol [1]
Solubility (DMSO)	100 mg/mL (274.41 mM) [1]
Typical Working Concentrations	50 nM - 10 µM (highly dependent on cell type and assay; see protocols above) [2] [3]

Signaling Pathways & Experimental Workflow

To help visualize the role of MMP-2 and the application of **ARP-100** in a typical experimental workflow, the following diagram integrates signaling insights from the search results.



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Key Experimental Considerations

When using **ARP-100** in your research, please note the following:

- **Specificity is Context-Dependent:** While **ARP-100** is highly selective for MMP-2 over several other MMPs, it does show activity against MMP-9 at higher concentrations (IC₅₀ 0.2 μM). Always include appropriate controls to confirm that the observed effects are due to MMP-2 inhibition [1].
- **Dose-Response is Crucial:** The effective concentration can vary significantly based on the cell type and the assay. It is highly recommended to perform a dose-response curve for your specific model system, using the concentrations cited here as a starting point [2] [3].
- **Handling and Storage:** Prepare a stock solution in DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's stability [1].

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